2-(3-(5-Bromopyrazin-2-ylamino)-1H-pyrazol-5-yl)-3-methoxyphenol
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Overview
Description
2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromopyrazine moiety, a pyrazole ring, and a methoxyphenol group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenol typically involves multiple steps, starting with the preparation of the bromopyrazine derivative. One common method involves the bromination of pyrazine to yield 5-bromopyrazine, which is then subjected to amination reactions to introduce the amino group. The subsequent steps involve the formation of the pyrazole ring and the attachment of the methoxyphenol group through various coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product. Techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve the necessary chemical transformations .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromopyrazine moiety.
Substitution: The bromine atom in the bromopyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The bromopyrazine and pyrazole moieties play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrazine: Shares the bromopyrazine moiety but lacks the pyrazole and methoxyphenol groups.
5-Bromo-7-azaindole: Contains a bromine atom and an indole ring, offering different reactivity and applications.
2-Amino-5-bromopyrimidine: Features a bromopyrimidine structure, differing in its nitrogen arrangement compared to pyrazine.
Uniqueness
2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenol is unique due to its combination of bromopyrazine, pyrazole, and methoxyphenol groups, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C14H12BrN5O2 |
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Molecular Weight |
362.18 g/mol |
IUPAC Name |
2-[3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl]-3-methoxyphenol |
InChI |
InChI=1S/C14H12BrN5O2/c1-22-10-4-2-3-9(21)14(10)8-5-12(20-19-8)18-13-7-16-11(15)6-17-13/h2-7,21H,1H3,(H2,17,18,19,20) |
InChI Key |
RZLLLSSACMIDHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC(=NN2)NC3=CN=C(C=N3)Br)O |
Origin of Product |
United States |
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